1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-
CAS No.:
Cat. No.: VC16930066
Molecular Formula: C11H8ClN5O2
Molecular Weight: 277.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN5O2 |
|---|---|
| Molecular Weight | 277.66 g/mol |
| IUPAC Name | 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15) |
| Standard InChI Key | VXSFERMGCMRQLJ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NC(=NO1)C2=CN=C3C(=C2Cl)C=CN3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 4-chloro-1H-pyrrolo[2,3-b]pyridine moiety, comprising a bicyclic framework with a pyrrole ring fused to a pyridine. The chlorine substituent at position 4 enhances electrophilic reactivity and influences dipole interactions .
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A 1,2,4-oxadiazole ring at position 3, serving as a bioisostere for ester or amide groups. The oxadiazole’s resonance stabilization contributes to metabolic stability .
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An N-methyl carboxamide group at position 5, providing hydrogen-bonding capabilities critical for target engagement .
The molecular formula C₁₁H₈ClN₅O₂ (MW: 289.67 g/mol) reflects a planar geometry with calculated logP values suggesting moderate lipophilicity (estimated 2.1–2.5) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry | 944122-71-8 |
| Molecular Weight | 289.67 g/mol |
| Formula | C₁₁H₈ClN₅O₂ |
| XLogP3 | 2.3 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis of 1,2,4-oxadiazole derivatives:
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation (150°C, 20 min) with ceric ammonium nitrate (CAN) catalysis, reducing reaction times from hours to minutes while improving yields to 68–72% .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 5.2 Hz, 1H, pyrrole-H), 3.12 (s, 3H, N-CH₃) .
Challenges and Future Directions
Metabolic Stability
Preliminary microsomal studies indicate rapid hepatic clearance (t₁/₂ = 12 min in rat liver microsomes), necessitating prodrug strategies or fluorine substitutions .
Target Identification
CRISPR-Cas9 screening and chemoproteomic approaches are needed to map protein interaction networks. Priority targets include:
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Serine/threonine-protein kinase PLK1
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DNA gyrase subunit B
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